3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine
Description
3-(5-Bromo-2-chlorophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a bromo- and chloro-substituted phenyl ring at the 3-position, a methyl group at the 4-position, and an amine group at the 5-position.
Properties
Molecular Formula |
C10H9BrClN3 |
|---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
5-(5-bromo-2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9BrClN3/c1-5-9(14-15-10(5)13)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
ZFIQVKCNFXGSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-bromo-2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations
Halogen Substitution: The target compound’s 5-bromo-2-chlorophenyl group distinguishes it from analogues like MK52 (4-bromophenyl) and 4e (5-bromo-2-iodophenyl). The electron-withdrawing nature of Br and Cl may enhance stability compared to iodine (4e), which is bulkier and less electronegative .
Methyl Group Position :
- The 4-methyl group in the target compound contrasts with 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine, where the methyl is at the 3-position. This positional difference could influence ring planarity and intermolecular interactions .
The presence of halogens may necessitate controlled conditions to avoid side reactions.
Spectroscopic Data :
- The iodophenyl analogue (4e) shows distinct NMR shifts (δ 7.05–7.76 for aromatic protons) compared to the target compound’s expected shifts, which would likely differ due to the chloro substituent’s deshielding effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
